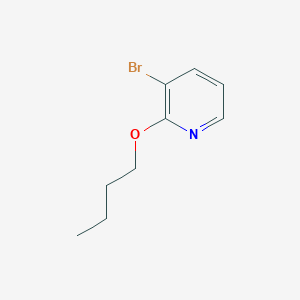

3-Bromo-2-butoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-butoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.1 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 230.1 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Reactivity in Organic Synthesis

The reactivity of 3-Bromo-2-butoxypyridine and related compounds has been a subject of study in organic chemistry. For example, Zoest and Hertog (2010) explored the reactivities of 3- and 4-bromopyridines towards potassium tert-butoxide and potassium benzenethiolate in dimethyl sulfoxide, finding that these compounds undergo complex addition-elimination mechanisms (Zoest & Hertog, 2010). This kind of research highlights the potential utility of this compound in synthetic organic chemistry.

Synthesis and Mechanisms in Organic Reactions

Heasley et al. (2002) studied the addition of bromine chloride and iodine monochloride to various ketones, a process that may involve compounds similar to this compound. Their research provides insights into the regioselectivity and mechanisms of these additions, which could be relevant for understanding the behavior of this compound in similar contexts (Heasley et al., 2002).

Applications in Medicinal Chemistry

Although specific research on this compound in medicinal chemistry was not found, the broader class of bromopyridines has been studied for potential pharmaceutical applications. For instance, the study of the structure of 2-(quinuclidinium)-butyric acid bromide hydrate by X-ray diffraction, DFT calculations, and spectroscopy by Dega-Szafran et al. (2010) indicates the potential for similar bromopyridines in drug design and development (Dega-Szafran et al., 2010).

Electrochemical Applications

Inokuchi et al. (1994) developed an improved procedure for the electrochemical radical cyclization of bromo acetals, potentially applicable to compounds like this compound. This research could be relevant for understanding the electrochemical properties of this compound in synthetic applications (Inokuchi et al., 1994).

Catalysis and Synthesis

Baeza et al. (2010) explored the use of 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, a compound structurally related to this compound, in the synthesis of natural alkaloids. Their research demonstrates the potential of bromopyridines in catalysis and complex organic syntheses (Baeza et al., 2010).

Safety and Hazards

While specific safety data for 3-Bromo-2-butoxypyridine is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

生化学分析

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve various biochemical reactions

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors , potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is possible that the compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation

特性

IUPAC Name |

3-bromo-2-butoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBQFLFAGFDTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2818710.png)

![8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2818714.png)

![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818715.png)

![N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2818716.png)

![1-Prop-2-enoyl-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2818723.png)

![phenacyl 4-acetamido-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B2818727.png)

![4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2818728.png)

![3-(3,4-dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2818732.png)